
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxypropanone group
Vorbereitungsmethoden
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline ring attacks the electrophilic carbon of the bromopropanone, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-((5-chloroquinolin-8-yl)oxy)propan-2-ol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one can be compared with other similar compounds, such as:
5-Chloroquinoline: Lacks the oxypropanone group, making it less versatile in chemical reactions.
8-Hydroxyquinoline: Lacks the chlorine atom and oxypropanone group, resulting in different chemical and biological properties.
2-Bromopropanone: Lacks the quinoline ring, making it less useful in the synthesis of quinoline derivatives.
The uniqueness of this compound lies in its combination of a quinoline ring, chlorine atom, and oxypropanone group, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
1-(5-chloroquinolin-8-yl)oxypropan-2-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-16-11-5-4-10(13)9-3-2-6-14-12(9)11/h2-6H,7H2,1H3 |
InChI-Schlüssel |
TYWWHORZNVMGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
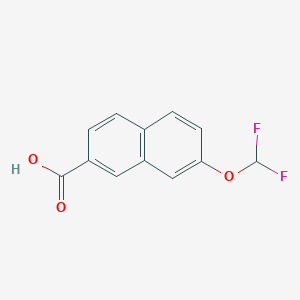
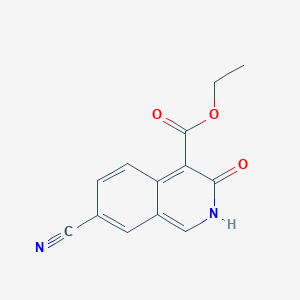
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
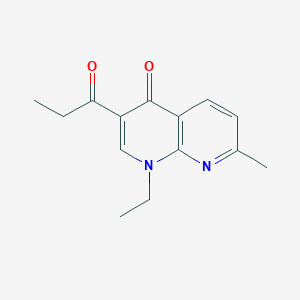

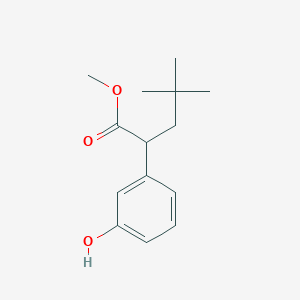
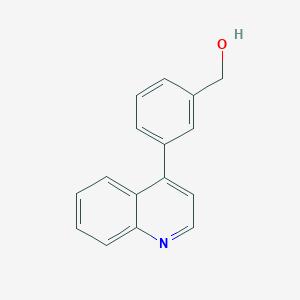


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
